molecular formula C8H13ClN2O3 B6224056 (2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride CAS No. 2768300-48-5

(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride

Cat. No. B6224056
CAS RN: 2768300-48-5
M. Wt: 220.7
InChI Key:
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Description

(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride, also known as 2-Aminopent-4-ynoic acid hydrochloride, is a synthetic organic compound that has a variety of uses in the scientific field. It is a chiral molecule with two different enantiomers, (2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride and (2S)-2-[(2S)-2-aminopent-4-ynamido]propanoic acid hydrochloride, in which the R and S refer to the absolute configuration of the molecule. This molecule has been used in various scientific research applications, such as in the synthesis of peptides, proteins, and other organic compounds. In addition, it has also been used as a tool in biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride has been used in a variety of scientific research applications. It has been used in the synthesis of peptides, proteins, and other organic compounds. In addition, it has been used as a tool in biochemical and physiological studies, as well as in laboratory experiments. It has also been used in the study of enzyme kinetics and the study of enzyme inhibition.

Mechanism of Action

(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an enzyme involved in the biosynthesis of tetrahydrofolate, which is an important cofactor in the synthesis of purines and pyrimidines. (2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride binds to the active site of DHFR, which prevents the enzyme from catalyzing the reaction. This inhibition of DHFR can be used to study the effects of folate deficiency in laboratory experiments.
Biochemical and Physiological Effects
(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride has been used in a variety of biochemical and physiological studies. It has been used to study the effects of folate deficiency, as well as the effects of enzyme inhibition. In addition, it has been used to study the effects of metabolic pathways and the effects of drug metabolism.

Advantages and Limitations for Lab Experiments

(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively inexpensive and readily available compound. In addition, it is easy to prepare and can be used in a variety of biochemical and physiological studies. The major limitation is that it is not very stable in solution and can easily decompose.

Future Directions

There are a number of potential future directions for (2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride. One potential direction is to further explore its use as an inhibitor of DHFR, as well as its use in other biochemical and physiological studies. Another potential direction is to develop more efficient and cost-effective methods for its synthesis. Finally, it could be used to study the effects of folate deficiency in a variety of organisms, as well as its potential applications in drug metabolism.

Synthesis Methods

(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride can be synthesized through a variety of methods. One method is to react (2R)-2-amino-3-methylpent-4-ynoic acid with hydrochloric acid. The reaction will result in the formation of (2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride and water. Another method involves the use of a Grignard reagent, such as ethylmagnesium bromide, to react with (2R)-2-amino-3-methylpent-4-ynoic acid. This reaction will result in the formation of (2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride and an ethylmagnesium bromide salt.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride involves the reaction of (2R)-2-aminopent-4-ynoic acid with hydrochloric acid to form the hydrochloride salt of the desired compound.", "Starting Materials": [ "(2R)-2-aminopent-4-ynoic acid", "Hydrochloric acid" ], "Reaction": [ "Add (2R)-2-aminopent-4-ynoic acid to a reaction vessel", "Add hydrochloric acid to the reaction vessel", "Stir the reaction mixture at room temperature for several hours", "Filter the resulting solid and wash with cold water", "Dry the solid under vacuum to obtain the hydrochloride salt of (2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid" ] }

CAS RN

2768300-48-5

Product Name

(2R)-2-[(2R)-2-aminopent-4-ynamido]propanoic acid hydrochloride

Molecular Formula

C8H13ClN2O3

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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